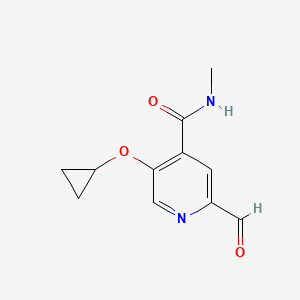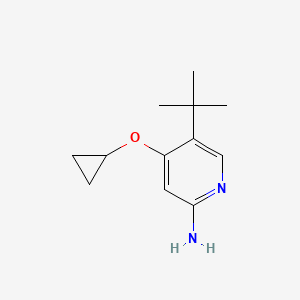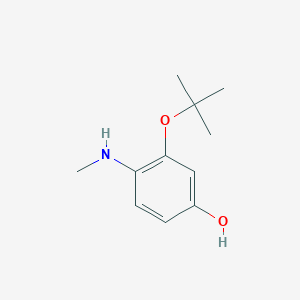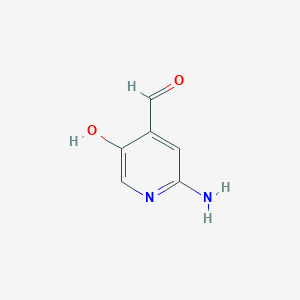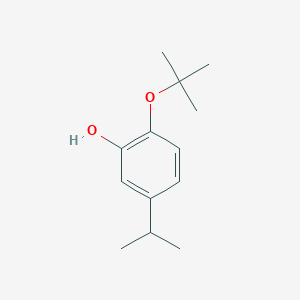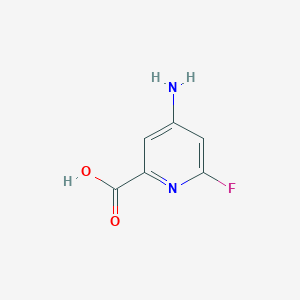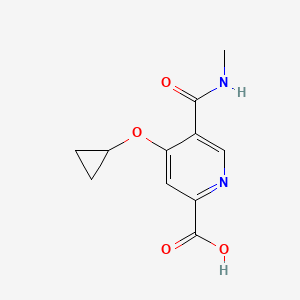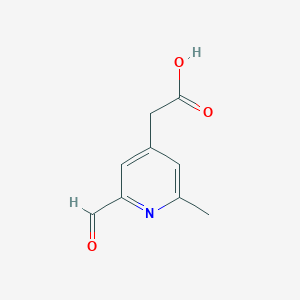
(2-Formyl-6-methylpyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Formyl-6-methylpyridin-4-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a formyl group at the 2-position, a methyl group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formyl-6-methylpyridin-4-YL)acetic acid can be achieved through several synthetic routes. One common method involves the formylation of 6-methylpyridine-4-acetic acid using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale formylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Formyl-6-methylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the 6-position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 2-Carboxy-6-methylpyridin-4-YL)acetic acid.
Reduction: (2-Hydroxymethyl-6-methylpyridin-4-YL)acetic acid.
Substitution: 2-Formyl-6-halogenomethylpyridin-4-YL)acetic acid.
Scientific Research Applications
(2-Formyl-6-methylpyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Formyl-6-methylpyridin-4-YL)acetic acid is largely dependent on its chemical structure and the specific biological target it interacts with. The formyl group can participate in nucleophilic addition reactions, while the acetic acid moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Formylpyridin-4-YL)acetic acid: Lacks the methyl group at the 6-position.
(2-Formyl-6-methylpyridin-3-YL)acetic acid: The acetic acid moiety is at the 3-position instead of the 4-position.
(2-Formyl-6-methylpyridin-4-YL)propionic acid: The acetic acid moiety is replaced with a propionic acid moiety.
Uniqueness
(2-Formyl-6-methylpyridin-4-YL)acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(2-formyl-6-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H9NO3/c1-6-2-7(4-9(12)13)3-8(5-11)10-6/h2-3,5H,4H2,1H3,(H,12,13) |
InChI Key |
UQYNKNOQKJIDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



